molecular formula C9H11NO3 B1653283 2-(Methoxymethyl)-1-methyl-3-nitrobenzene CAS No. 1800070-34-1

2-(Methoxymethyl)-1-methyl-3-nitrobenzene

Cat. No.: B1653283
CAS No.: 1800070-34-1
M. Wt: 181.19
InChI Key: IZUNBHDJFCIZMU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-methyl-3-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a methoxymethyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 3-position.

Properties

IUPAC Name

2-(methoxymethyl)-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7-4-3-5-9(10(11)12)8(7)6-13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUNBHDJFCIZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800070-34-1
Record name 2-(methoxymethyl)-1-methyl-3-nitro-benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-methyl-3-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 2-(Methoxymethyl)-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group and to prevent over-nitration.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form different intermediates, which can be further transformed into other functional groups.

    Substitution: The methoxymethyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Methoxymethyl)-1-methyl-3-aminobenzene, which can be further functionalized for various applications.

Scientific Research Applications

2-(Methoxymethyl)-1-methyl-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group can also participate in reactions that modify the compound’s activity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂)
  • Structure : Chloro (1-), methyl (2-), and nitro (3-) substituents .
  • Key Differences: The methoxymethyl group in the target compound introduces greater steric bulk and electron-donating effects compared to chlorine.
  • Crystallography : The nitro group in 1-chloro-2-methyl-3-nitrobenzene is twisted 38.81° from the benzene plane due to steric interactions . Similar distortions may occur in the target compound due to the methoxymethyl group.
5-Methoxy-1,3-dimethyl-2-nitrobenzene (C₉H₁₁NO₃)
  • Structure : Methoxy (5-), methyl (1- and 3-), and nitro (2-) groups .
  • Key Differences :
    • Substitution pattern differs (nitro at 2-position vs. 3-position in the target compound).
    • The methoxy group in this analog is smaller than the methoxymethyl group, reducing steric hindrance.
  • Physical Properties : Molecular weight (181.19 g/mol) and solubility may vary significantly due to the absence of a methoxymethyl group .
1-Methyl-2-nitrobenzene (2-Nitrotoluene, C₇H₇NO₂)
  • Structure : Methyl (1-) and nitro (2-) groups .
  • Key Differences :
    • Lacks the methoxymethyl group, simplifying its synthesis and reducing polarity.
    • Nitro group at the 2-position may lead to different reactivity in reduction or substitution reactions compared to the 3-nitro isomer .

Physical and Chemical Properties

Table 1 summarizes key properties of the target compound and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
2-(Methoxymethyl)-1-methyl-3-nitrobenzene C₉H₁₁NO₃ 197.19 N/A N/A High polarity, steric hindrance
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ 171.58 N/A N/A Electron-withdrawing Cl, planar distortion
5-Methoxy-1,3-dimethyl-2-nitrobenzene C₉H₁₁NO₃ 181.19 N/A N/A Symmetric methyl groups
1-Methyl-2-nitrobenzene C₇H₇NO₂ 137.14 -9 to -6 225–227 Simple nitroaromatic, low steric bulk

Biological Activity

2-(Methoxymethyl)-1-methyl-3-nitrobenzene is an organic compound notable for its structural features, including a methoxymethyl group, a methyl group, and a nitro group attached to a benzene ring. Its molecular formula is C10H13N03, and it has garnered interest in medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structural formula of this compound can be depicted as follows:

C6H4(NO2)(CH3)(OCH2CH3)\text{C}_6\text{H}_4(\text{NO}_2)(\text{CH}_3)(\text{OCH}_2\text{CH}_3)

Key Functional Groups:

  • Methoxymethyl Group : Influences solubility and reactivity.
  • Nitro Group : Associated with various biological activities, including antimicrobial properties.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities by undergoing reduction to form reactive intermediates that can damage bacterial DNA. This mechanism is common among nitro compounds, which often generate toxic species upon reduction, leading to cell death through covalent binding to DNA .

Comparison of Antimicrobial Efficacy:

Compound NameMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDTBD
Metronidazole8 μg/mLHelicobacter pylori
Chloramphenicol16 μg/mLStaphylococcus aureus

Pharmacological Potential

Studies suggest that the compound's unique structure may allow it to interact with various biological targets, including enzymes and receptors. Investigating these interactions could reveal insights into its pharmacodynamics and therapeutic potential.

Potential Applications:

  • Anticancer Activity : Nitro compounds have been explored for their ability to inhibit tumor growth through various mechanisms.
  • Antiviral Activity : Similar structures have shown promise against viral infections, warranting further investigation into this compound's efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of nitro derivatives similar to this compound. For instance, derivatives exhibiting significant antibacterial activity against Pseudomonas aeruginosa were reported, with inhibition zones measured against standard drugs .

Example Case Study

A study evaluated the antimicrobial activity of several nitro derivatives:

  • Compound A : MIC of 0.5 μg/mL against Klebsiella pneumoniae.
  • Compound B : MIC of 1.0 μg/mL against Escherichia coli.

These findings indicate that modifications in the nitro group position can significantly alter biological activity, suggesting that this compound may also exhibit variable efficacy depending on its specific interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(Methoxymethyl)-1-methyl-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.